4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide is a complex organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, a phenylpiperazine moiety, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated isothiazole derivative reacts with phenylpiperazine.
Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the intermediate with an appropriate amine, such as ethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-ethyl-5-(4-methylpiperazine-1-carbonyl)isothiazole-3-carboxamide: Similar structure with a methyl group instead of a phenyl group.
4-amino-N-ethyl-5-(4-phenylpiperidine-1-carbonyl)isothiazole-3-carboxamide: Similar structure with a piperidine ring instead of a piperazine ring.
Uniqueness
4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide is unique due to the presence of the phenylpiperazine moiety, which can enhance its biological activity and selectivity
Properties
IUPAC Name |
4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-2-19-16(23)14-13(18)15(25-20-14)17(24)22-10-8-21(9-11-22)12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPMNNFPSXHELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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